Cas no 1602904-21-1 (2-(2-methylpyridin-4-yl)oxyethan-1-amine)

2-(2-methylpyridin-4-yl)oxyethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylpyridin-4-yl)oxyethan-1-amine
- AKOS040820746
- 1602904-21-1
- 2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine
- EN300-1857127
-
- インチ: 1S/C8H12N2O/c1-7-6-8(2-4-10-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3
- InChIKey: RJJOMCUIPBGXRS-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CN=C(C)C=1)CCN
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 48.1Ų
2-(2-methylpyridin-4-yl)oxyethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857127-1.0g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1857127-5.0g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1857127-0.5g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1857127-10g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1857127-5g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1857127-1g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1857127-10.0g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1857127-0.1g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1857127-2.5g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1857127-0.25g |
2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |
1602904-21-1 | 0.25g |
$579.0 | 2023-09-18 |
2-(2-methylpyridin-4-yl)oxyethan-1-amine 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(2-methylpyridin-4-yl)oxyethan-1-amineに関する追加情報
Comprehensive Overview of 2-(2-methylpyridin-4-yl)oxyethan-1-amine (CAS No. 1602904-21-1)
2-(2-methylpyridin-4-yl)oxyethan-1-amine (CAS No. 1602904-21-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine and ether-amine structure, is widely explored for its potential applications in drug discovery and material science. The growing interest in heterocyclic compounds and amine derivatives has positioned this molecule as a subject of extensive study, particularly in the context of bioactive molecule design and small-molecule therapeutics.
One of the key features of 2-(2-methylpyridin-4-yl)oxyethan-1-amine is its structural versatility. The presence of a pyridine ring and an ether-linked amine group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential role in kinase inhibitor development, a hot topic in oncology and autoimmune disease research. The compound's ability to interact with biological targets has also sparked investigations into its use in central nervous system (CNS) drug candidates, aligning with the rising demand for neurotherapeutics.
In recent years, the demand for high-purity chemical intermediates like 2-(2-methylpyridin-4-yl)oxyethan-1-amine has surged, driven by advancements in high-throughput screening and combinatorial chemistry. The compound's CAS No. 1602904-21-1 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and process optimization. Additionally, its potential applications in crop protection chemicals have attracted attention from the agrochemical sector, where novel pesticide scaffolds are in high demand.
The synthesis of 2-(2-methylpyridin-4-yl)oxyethan-1-amine typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. These methods are often optimized for scalability and yield improvement, addressing the needs of industrial-scale production. The compound's stability under various conditions makes it suitable for further derivatization, a critical factor in structure-activity relationship (SAR) studies. Its logP and solubility profile are also frequently analyzed to assess its drug-likeness, a common practice in preclinical development.
From an environmental and regulatory perspective, 2-(2-methylpyridin-4-yl)oxyethan-1-amine is subject to standard safety assessments, including ecotoxicity studies and biodegradability testing. These evaluations are essential for its adoption in green chemistry initiatives, a trending topic in sustainable science. The compound's compatibility with catalytic processes further enhances its appeal, as industries increasingly prioritize atom-efficient synthesis.
In conclusion, 2-(2-methylpyridin-4-yl)oxyethan-1-amine (CAS No. 1602904-21-1) represents a promising building block in modern chemical research. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting the interdisciplinary nature of contemporary chemistry. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation therapeutic agents and functional materials.
1602904-21-1 (2-(2-methylpyridin-4-yl)oxyethan-1-amine) 関連製品
- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)
- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)




